molecular formula C15H20N2 B15067083 3-(2-(Piperidin-2-YL)ethyl)-1H-indole CAS No. 92647-73-9

3-(2-(Piperidin-2-YL)ethyl)-1H-indole

Cat. No.: B15067083
CAS No.: 92647-73-9
M. Wt: 228.33 g/mol
InChI Key: INESWDCREILNOK-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-2-YL)ethyl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The indole structure is a common motif in many natural products and pharmaceuticals, while the piperidine ring is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine moiety can then be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by piperidine introduction. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Piperidin-2-YL)ethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using Lewis acids as catalysts.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-(2-(Piperidin-2-YL)ethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical lead compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the piperidine ring can enhance binding affinity and selectivity. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Piperidin-2-YL)ethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.

    3-(2-(Piperidin-2-YL)ethyl)-1H-pyridine: Contains a pyridine ring instead of an indole.

    3-(2-(Piperidin-2-YL)ethyl)-1H-quinoline: Features a quinoline ring, offering different electronic properties.

Uniqueness

3-(2-(Piperidin-2-YL)ethyl)-1H-indole is unique due to the combination of the indole and piperidine moieties, which can provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

92647-73-9

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(2-piperidin-2-ylethyl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-2,6-7,11,13,16-17H,3-5,8-10H2

InChI Key

INESWDCREILNOK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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